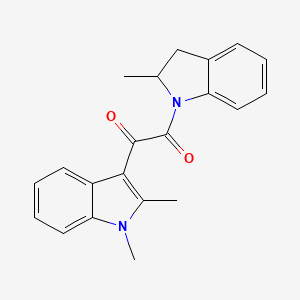
MLS000684784
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C21H20N2O2 and its molecular weight is 332.403. The purity is usually 95%.
BenchChem offers high-quality 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Antitumor-Eigenschaften: “MLS000684784” zeigt vielversprechende Antitumor-Eigenschaften. Untersuchungen deuten darauf hin, dass es die Proliferation von Krebszellen stört und Apoptose induziert. Seine einzigartige chemische Struktur könnte spezifische Wege im Tumorwachstum angreifen .
Entzündungshemmende Wirkungen: Die Verbindung zeigt auch entzündungshemmende Wirkungen. Sie könnte möglicherweise entzündliche Reaktionen durch Wechselwirkungen mit wichtigen Enzymen oder Rezeptoren modulieren .
Neuropharmakologie
Neuroprotektive Aktivität: Studien deuten darauf hin, dass “this compound” neuroprotektive Eigenschaften besitzt. Es kann das Überleben von Neuronen verbessern und oxidativen Stress verringern, was es für neurodegenerative Erkrankungen relevant macht .
Modulation von GABA-Rezeptoren: Die Verbindung interagiert mit GABA-Rezeptoren und beeinflusst die Neurotransmission. Diese Modulation könnte Auswirkungen auf Angstzustände, Epilepsie und andere neurologische Erkrankungen haben .
Chemische Biologie
Inhibition von Protein-Protein-Wechselwirkungen: “this compound” stört spezifische Protein-Protein-Wechselwirkungen. Forscher untersuchen sein Potenzial als Werkzeugverbindung, um Proteinnetzwerke und zelluläre Prozesse zu untersuchen .
Enzymhemmung: Die Verbindung hemmt bestimmte Enzyme, was sie für enzymologische Studien und die Arzneimittelentwicklung wertvoll macht .
Materialwissenschaft
Optoelektronische Anwendungen: Aufgrund seiner einzigartigen Indol-basierten Struktur könnte “this compound” in optoelektronischen Geräten wie organischen Leuchtdioden (OLEDs) oder Solarzellen eingesetzt werden .
Synthese von Nanomaterialien: Forscher untersuchen seine Rolle bei der Synthese von funktionalen Nanomaterialien mit maßgeschneiderten Eigenschaften .
Eigenschaften
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-13-12-15-8-4-6-10-17(15)23(13)21(25)20(24)19-14(2)22(3)18-11-7-5-9-16(18)19/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVLTJSXVSYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(=O)C3=C(N(C4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325052 |
Source


|
| Record name | 1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
862831-31-0 |
Source


|
| Record name | 1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
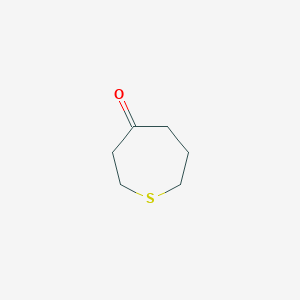
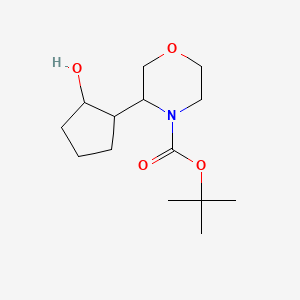
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl fluoride](/img/structure/B2456415.png)
![N-cyclopentyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2456416.png)
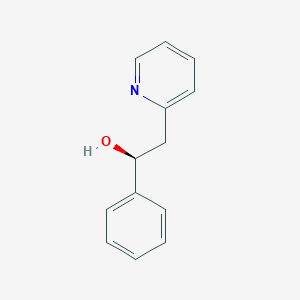
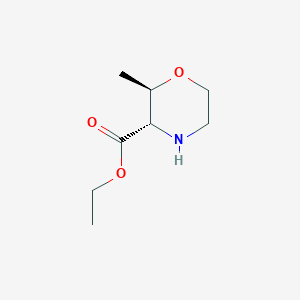
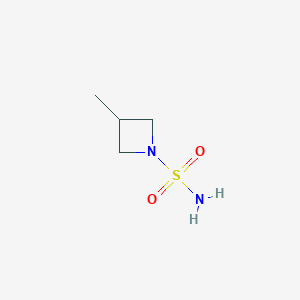

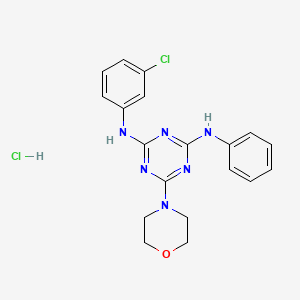
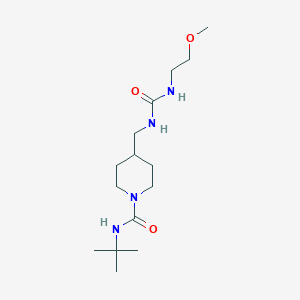
![2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2456429.png)
![N-(3-acetylphenyl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2456430.png)
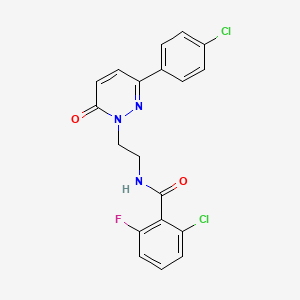
![N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456433.png)
